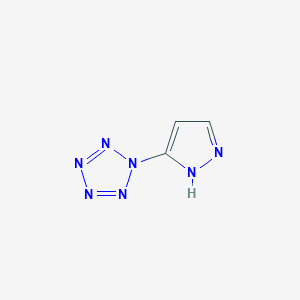
(1H-Pyrazol-5-yl)-1H-pentazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Pyrazol-5-yl)-1H-pentazole is a heterocyclic compound that features a pyrazole ring fused with a pentazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-5-yl)-1H-pentazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with nitrile compounds, followed by cyclization to form the pyrazole ring. The pentazole ring is then introduced through a series of nitration and reduction steps .
Industrial Production Methods: For large-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of safer and more environmentally friendly reagents is also prioritized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: (1H-Pyrazol-5-yl)-1H-pentazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole amines.
Substitution: Formation of various substituted pyrazoles.
Applications De Recherche Scientifique
(1H-Pyrazol-5-yl)-1H-pentazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (1H-Pyrazol-5-yl)-1H-pentazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .
Comparaison Avec Des Composés Similaires
- 1H-Pyrazol-3-yl)-1H-pentazole
- 1H-Tetrazol-5-yl)-1H-pyrazole
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Comparison: (1H-Pyrazol-5-yl)-1H-pentazole is unique due to its dual-ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications. Its unique structure also allows for more diverse chemical modifications, enhancing its utility in synthetic chemistry .
Propriétés
Numéro CAS |
652148-70-4 |
|---|---|
Formule moléculaire |
C3H3N7 |
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
1-(1H-pyrazol-5-yl)pentazole |
InChI |
InChI=1S/C3H3N7/c1-2-4-5-3(1)10-8-6-7-9-10/h1-2H,(H,4,5) |
Clé InChI |
YYMZQRKSZCDQPP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1)N2N=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


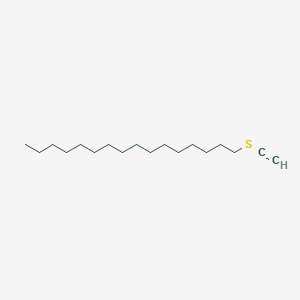

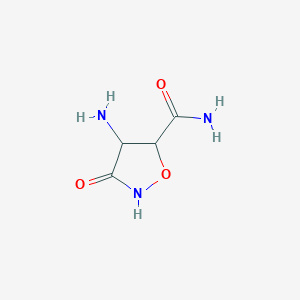

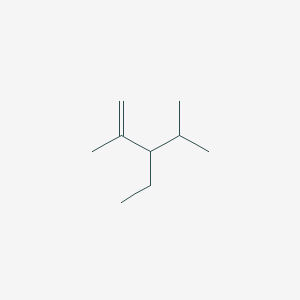
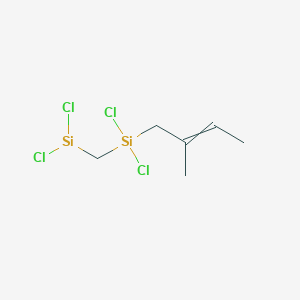
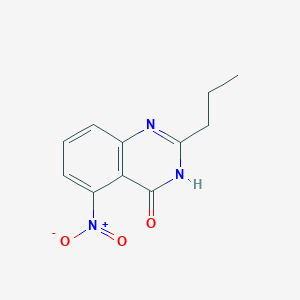
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
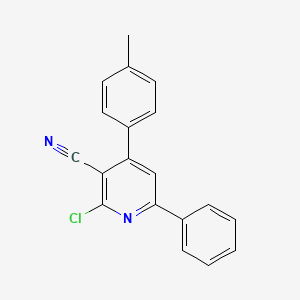
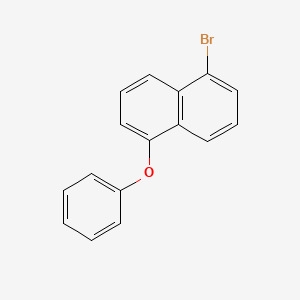
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
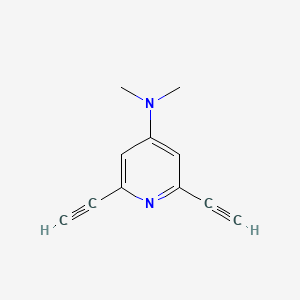
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
